molecular formula C19H25N5S B5184879 2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide

2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide

Cat. No.: B5184879
M. Wt: 355.5 g/mol
InChI Key: SHKFHSVQMJAIRS-UHFFFAOYSA-N
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Description

2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is a complex organic compound that belongs to the class of triazinoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide typically involves multiple steps, starting from the preparation of the triazinoindole core. The key steps include:

    Formation of the Triazinoindole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the triazinoindole structure.

    Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions using propyl halides.

    Attachment of the Piperidinoethyl Group: This step involves the nucleophilic substitution reaction where the piperidinoethyl group is attached to the triazinoindole core.

    Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage through thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening, and process intensification .

Chemical Reactions Analysis

Types of Reactions

2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide involves its interaction with molecular targets such as iron ions. The compound acts as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also affects various signaling pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-piperidinoethyl (5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is unique due to its dual functionality as an iron chelator and a potential anticancer agent. Unlike other iron chelators, it selectively binds to ferrous ions and has shown lower cytotoxicity against normal cells .

Properties

IUPAC Name

3-(2-piperidin-1-ylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5S/c1-2-10-24-16-9-5-4-8-15(16)17-18(24)20-19(22-21-17)25-14-13-23-11-6-3-7-12-23/h4-5,8-9H,2-3,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKFHSVQMJAIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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